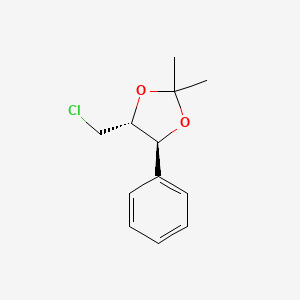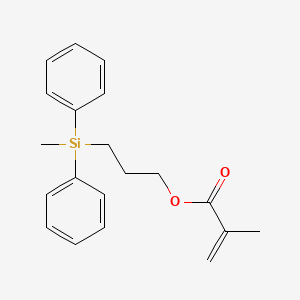
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a propenoic acid moiety, a methyl group, and a methyldiphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-(methyldiphenylsilyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological molecules or materials. The methyldiphenylsilyl group provides stability and enhances the compound’s ability to form strong bonds with surfaces, making it useful in coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, adhesion, and resistance to chemical degradation, making it particularly valuable in industrial applications.
Properties
CAS No. |
521263-05-8 |
|---|---|
Molecular Formula |
C20H24O2Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-[methyl(diphenyl)silyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H24O2Si/c1-17(2)20(21)22-15-10-16-23(3,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14H,1,10,15-16H2,2-3H3 |
InChI Key |
IAYXZSLJAICHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


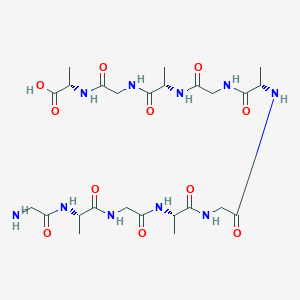
![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
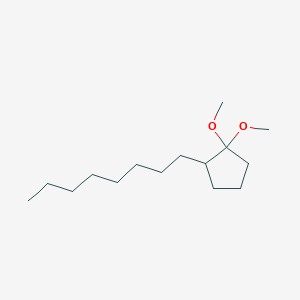
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
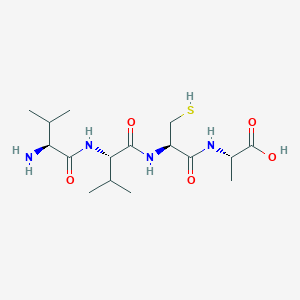
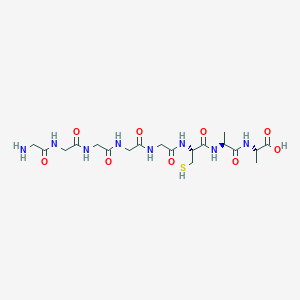
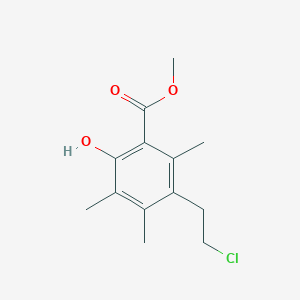
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
